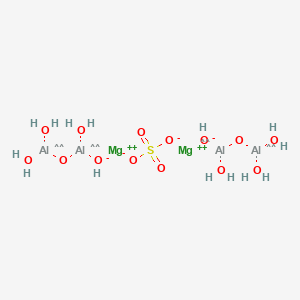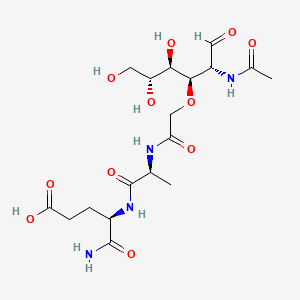
Atropine N-oxide hydrochloride
Overview
Description
Atropine oxide hydrochloride is an alkaloid derived from the belladonna plant. It is a major metabolite of atropine and functions as a competitive nonselective antagonist at central and peripheral muscarinic acetylcholine receptors . This compound is known for its antimuscarinic properties, which make it useful in various medical applications.
Mechanism of Action
Target of Action
Atropine oxide hydrochloride primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .
Mode of Action
Atropine oxide hydrochloride acts as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system . This means it competes with acetylcholine for the same binding site on the receptor, and when it binds, it prevents acetylcholine from exerting its effect .
Biochemical Pathways
The primary biochemical pathway affected by atropine oxide hydrochloride is the neuroactive ligand-receptor interaction pathway . By blocking muscarinic acetylcholine receptors, atropine oxide hydrochloride disrupts the normal functioning of this pathway, leading to a variety of downstream effects .
Pharmacokinetics
Atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . The metabolism of atropine is inhibited by organophosphate pesticides . Following intravenous administration, the total clearance of atropine ranged between 5.9 and 6.8 mL/min/kg .
Result of Action
The molecular and cellular effects of atropine oxide hydrochloride’s action are primarily related to its antagonistic effect on muscarinic acetylcholine receptors. For example, in the eye, atropine induces mydriasis (pupil dilation) by blocking contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .
Action Environment
The action, efficacy, and stability of atropine oxide hydrochloride can be influenced by various environmental factors. For instance, the presence of organophosphate pesticides can inhibit the metabolism of atropine, potentially enhancing its effects . Additionally, the physiological environment can impact the drug’s action. For example, exercise before and after intramuscular administration decreases the clearance of atropine .
Preparation Methods
The synthesis of atropine oxide hydrochloride can be achieved through continuous-flow synthesis methods. One such method involves the hydroxymethylation of tropine followed by separation of byproducts using careful pH control and functionalized resin . Another approach utilizes preparative electrospray mass spectrometry to optimize the reaction conditions for the synthesis of the phenylacetyl ester intermediate, which is then converted to atropine . Industrial production methods often involve a one-pot process for the synthesis of atropine and its salts .
Chemical Reactions Analysis
Atropine oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include hydrochloric acid, phenylacetyl chloride, and tropine.
Scientific Research Applications
Atropine oxide hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of other alkaloids and as a reagent in various chemical reactions.
Biology: It is studied for its effects on muscarinic acetylcholine receptors and its role in neurotransmission.
Medicine: It is used to treat poisoning by muscarinic agents, control myopia progression, and as a mydriatic agent in ophthalmology
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Atropine oxide hydrochloride is similar to other anticholinergic compounds such as anisodamine, anisodine, scopolamine, and tiotropium . it is unique in its specific binding affinity and metabolic profile. Unlike some of its counterparts, atropine oxide hydrochloride is a major metabolite of atropine and has distinct pharmacokinetic properties .
Similar Compounds
- Anisodamine
- Anisodine
- Scopolamine
- Tiotropium
Atropine oxide hydrochloride stands out due to its specific applications in medicine and its role as a metabolite of atropine, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBWTMEQQSFLO-ICPLZUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045384 | |
| Record name | Atropine-N-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4574-60-1 | |
| Record name | Atropine Oxide Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine-N-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROPINE OXIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6GBW93CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















